molecular formula C15H15ClF2N2O B1440253 N-(2-fluorophenyl)-2-{[(2-fluorophenyl)methyl]amino}acetamide hydrochloride CAS No. 1181458-16-1

N-(2-fluorophenyl)-2-{[(2-fluorophenyl)methyl]amino}acetamide hydrochloride

Cat. No.: B1440253
CAS No.: 1181458-16-1
M. Wt: 312.74 g/mol
InChI Key: FSKDHENYUSNSBF-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-{[(2-fluorophenyl)methyl]amino}acetamide hydrochloride is a fluorinated acetamide derivative characterized by two ortho-fluorinated aromatic rings: one directly attached to the acetamide nitrogen and another via a benzylamino group. Such structural features are common in ligands targeting central nervous system (CNS) receptors or enzymes, as fluorination often improves metabolic stability and bioavailability .

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[(2-fluorophenyl)methylamino]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O.ClH/c16-12-6-2-1-5-11(12)9-18-10-15(20)19-14-8-4-3-7-13(14)17;/h1-8,18H,9-10H2,(H,19,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKDHENYUSNSBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCC(=O)NC2=CC=CC=C2F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Fluorophenyl-Containing Intermediates

  • Starting materials such as 2-fluoroaniline or 2-fluorobenzylamine are reacted with acyl chlorides or haloacetyl chlorides to form acetamide intermediates.
  • The acylation is typically performed in a biphasic system (e.g., dichloromethane and aqueous base) at low temperature to control reaction rate and avoid side reactions.
  • The reaction mixture is stirred for several hours, followed by extraction, drying, and purification to yield crystalline intermediates.

Coupling Reaction to Form the Target Amide

  • The key step involves coupling a 2-fluorophenyl-substituted amine with a haloacetamide intermediate.
  • A coupling reagent (such as carbodiimides or similar activating agents) is employed in the presence of a base to facilitate amide bond formation.
  • The reaction is often carried out under inert atmosphere to prevent oxidation, at controlled temperatures (typically 0–60 °C).
  • Reaction progress is monitored by chromatographic methods such as HPLC or TLC to ensure completion and purity.

Hydrogenolysis and Salt Formation

  • In some synthetic routes, hydrogenolysis is used to remove protecting groups or reduce intermediates, employing palladium on carbon catalysts under hydrogen atmosphere.
  • After obtaining the free amide base, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid or an equivalent acid source.
  • The salt is isolated by crystallization or precipitation, often from solvents like ethyl acetate/hexane mixtures, to yield a pure, stable product.

Representative Experimental Procedure (Based on Analogous Methods)

Step Reagents & Conditions Description Yield & Notes
1. Acylation 2-fluoroaniline + 2-chloroacetyl chloride, DCM, 0–5 °C, aqueous NaOH Formation of 2-chloro-N-(2-fluorophenyl)acetamide intermediate Yield: ~70%, crystalline solid
2. Coupling Intermediate + 2-fluorobenzylamine, coupling reagent (e.g., EDCI), base (e.g., triethylamine), inert atmosphere, 25–60 °C Amide bond formation to yield N-(2-fluorophenyl)-2-{[(2-fluorophenyl)methyl]amino}acetamide Yield: 60–80%, monitored by HPLC
3. Salt formation Free base + HCl in ethanol or ethyl acetate Precipitation of hydrochloride salt High purity, stable crystalline salt

Note: The yields and conditions are inferred from related fluorophenyl acetamide syntheses reported in literature.

Analytical Monitoring and Purification

  • Chromatography: High-performance liquid chromatography (HPLC) is used to monitor reaction progress and assess purity, with retention times characteristic of the fluorinated amide.
  • Spectroscopy: Characterization includes ^1H NMR, ^13C NMR, and ^19F NMR to confirm the presence of fluorine atoms and amide structure.
  • Mass Spectrometry: LC/MS confirms molecular weight and purity.
  • Elemental Analysis: Validates composition consistent with the hydrochloride salt form.

Research Findings on Preparation Optimization

  • The reaction temperature and solvent choice significantly affect yield and purity; lower temperatures during acylation minimize side reactions.
  • Use of catalytic potassium iodide and potassium carbonate in alkylation steps improves reaction rates and yields in related syntheses.
  • Hydrogenolysis steps require careful control of catalyst loading and hydrogen pressure to avoid over-reduction or degradation.
  • Salt formation with hydrochloric acid enhances compound stability and facilitates handling in pharmaceutical research.

Summary Table of Preparation Methods

Preparation Stage Key Reagents Conditions Purpose Typical Yield Analytical Techniques
Acylation of 2-fluoroaniline 2-chloroacetyl chloride, NaOH, DCM 0–5 °C, 2–3 h Intermediate formation ~70% HPLC, NMR, MS
Coupling with 2-fluorobenzylamine Coupling reagent (e.g., EDCI), base, inert atmosphere 25–60 °C, several hours Amide bond formation 60–80% HPLC, NMR, MS
Hydrogenolysis (if applicable) Pd/C catalyst, H2 gas Room temperature, 1–2 h Deprotection/reduction Variable NMR, MS
Hydrochloride salt formation HCl in ethanol or ethyl acetate Room temperature Salt precipitation High purity Elemental analysis, NMR

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxides.

    Reduction: Reduction of the amide bond can yield the corresponding amine.

    Substitution: The fluorine atoms on the phenyl rings can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under appropriate conditions.

Major Products

    Oxidation: N-(2-fluorophenyl)-2-{[(2-fluorophenyl)methyl]amino}acetamide N-oxide.

    Reduction: N-(2-fluorophenyl)-2-{[(2-fluorophenyl)methyl]amino}ethylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity against a range of pathogens. For example, derivatives of N-(2-fluorophenyl)-2-{[(2-fluorophenyl)methyl]amino}acetamide hydrochloride have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.22 - 0.25 μg/mL
Escherichia coli0.15 - 0.20 μg/mL

The structural features, including the fluorophenyl groups, may enhance the compound's ability to penetrate bacterial membranes, thus increasing its efficacy.

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. Similar compounds have been shown to inhibit the growth of various cancer cell lines.

Cell LineIC50 (μM)Notes
HT29 (Colon Cancer)< 1.98Significant growth inhibition observed
Jurkat T Cells< 1.61Enhanced cytotoxicity noted with modifications

The presence of electron-donating groups in the structure is critical for enhancing cytotoxic effects, suggesting that this compound may also benefit from such modifications.

Antimicrobial Evaluation

A study examining related compounds demonstrated their ability to inhibit biofilm formation in bacterial cultures, which is crucial for preventing chronic infections. This suggests that this compound could similarly impact biofilm-associated pathogens.

Cytotoxicity Assays

In vitro cytotoxicity assays conducted on various cancer cell lines indicated that structural modifications could enhance the compound's effectiveness against tumors. The presence of fluorinated groups was found to be particularly beneficial in increasing cytotoxicity levels.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-{[(2-fluorophenyl)methyl]amino}acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form strong hydrogen bonds. The compound may modulate the activity of its targets by inhibiting or activating them, leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Variations on the Acetamide Core

The following compounds share the acetamide scaffold but differ in substituent patterns, impacting their physicochemical and biological properties:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-Fluorophenyl, 2-fluorobenzyl C15H14F2N2O·HCl 320.75 Dual ortho-fluorination; likely enhanced lipophilicity and receptor affinity
2-{[(4-ClPh)Me]amino}-N-(2-FPh)acetamide 4-Chlorophenyl, 2-fluorophenyl C15H14ClFN2O 304.74 Chlorine substitution may increase electrophilicity vs. fluorine
25C-NBF HCl (, Entry 11) 4-Chloro-2,5-dimethoxybenzyl C16H16ClFNO2·HCl 352.76 Methoxy groups enhance serotonin receptor binding (common in NBOMe/NBF series)
N-(2-Bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide HCl Bromophenyl, furanylmethyl C13H14BrClN2O2 345.62 Bromine’s bulkiness and furan’s electron-rich ring alter steric/electronic profiles

Functional Group Modifications

  • Pesticide-Related Chloroacetamides (): Compounds like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) share the acetamide core but feature chloro and alkyl substituents optimized for herbicidal activity. The target compound’s fluorinated aromatic system contrasts with these aliphatic groups, suggesting divergent applications (CNS vs. agrochemical) .
  • Coordination Ligands (): N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide demonstrates acetamides’ ability to form hydrogen-bonded crystals, a property critical for ligand design. The target compound’s dual fluorine atoms may similarly stabilize crystal packing or protein interactions .

Structure-Activity Relationship (SAR) Insights

  • Fluorine vs. Chlorine/Bromine: Fluorine’s high electronegativity and small atomic radius improve membrane permeability and metabolic stability compared to bulkier halogens like chlorine or bromine. This is evident in the NBOMe/NBF series (), where fluorine-substituted derivatives (e.g., 25I-NBF HCl) show potent serotonin receptor agonism .
  • Ortho-Substitution Effects: The target compound’s ortho-fluorine atoms may enforce a planar conformation of the benzylamino group, optimizing interactions with flat binding pockets in CNS targets.
  • Aromatic vs. Aliphatic Side Chains: Alachlor () and pesticide analogs prioritize lipophilic aliphatic chains for soil penetration, while the target compound’s aromatic fluorinated groups favor CNS bioavailability and receptor selectivity .

Pharmacological and Toxicological Data

  • Serotonin Receptor Affinity (Inferred): Fluorinated N-benzylphenethylamine derivatives (e.g., 25C-NBF HCl) exhibit high affinity for 5-HT2A receptors, suggesting the target compound may share similar CNS activity .
  • Toxicity Considerations: and highlight that many acetamides lack comprehensive toxicological profiles. The target compound’s fluorinated structure may reduce acute toxicity compared to chlorinated analogs (e.g., alachlor), but chronic effects require further study .

Biological Activity

N-(2-fluorophenyl)-2-{[(2-fluorophenyl)methyl]amino}acetamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including data tables and case studies.

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms, including:

  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Interaction with Receptors: The compound may act on neurotransmitter receptors, influencing synaptic transmission and potentially affecting neurological conditions.

Pharmacological Studies

  • Antiparasitic Activity:
    • A study demonstrated that modifications in similar compounds improved their aqueous solubility and metabolic stability, enhancing their efficacy against malaria parasites. The optimized analogs showed significant inhibition of PfATP4-associated Na+-ATPase activity, indicating a potential pathway for antimalarial activity .
CompoundPf Parasite EC50 (μM)HepG2 EC50 (μM)PSA (Ų)CLogD
8a0.23>40701.6
8b3.55>40830.9
8d2.25>40830.6

Table: Activities of Endocyclic Nitrogen Analogs .

  • Cytotoxicity Studies:
    • In vitro studies have shown that certain analogs exhibit low cytotoxicity against human liver cells (HepG2), making them promising candidates for further development .

Case Studies

Case Study 1: Antimalarial Efficacy
A recent study focusing on the development of novel antimalarial agents reported that a closely related compound demonstrated significant efficacy in mouse models, blocking gamete development and preventing transmission to mosquitoes . This highlights the potential application of this compound in malaria treatment strategies.

Case Study 2: Neuropharmacological Effects
Another investigation into similar phenylacetamides revealed their ability to modulate neurotransmitter transporters, suggesting possible applications in treating neurological disorders . The structural features of these compounds contribute to their interaction with excitatory amino acid transporters (EAATs), which are crucial for maintaining neurotransmitter balance in the brain.

Q & A

Q. Optimization Tips :

  • Temperature Control : Lower temperatures (e.g., 273 K) reduce side reactions during acylation .
  • Base Selection : TEA effectively neutralizes HCl byproducts, improving reaction efficiency .
  • Yield Improvement : Use excess (2-fluorophenyl)methylamine (1.2–1.5 eq.) and monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) .

Q. Table 1. Comparative Synthesis Conditions

StepReagentsSolventTemp.YieldReference
AcylationChloroacetyl chloride, TEADCM273 K65–70%
Alkylation(2-Fluorophenyl)methylamineAcetonitrileReflux50–55%

How can the crystal structure and intermolecular interactions of this compound be characterized?

Level: Basic
Methodological Answer:
Single-Crystal X-ray Diffraction (XRD) is the gold standard for structural elucidation:

Crystallization : Grow single crystals via slow evaporation from toluene or DCM .

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K. Measure Friedel pairs for chirality analysis .

Hydrogen Bonding : Identify N–H···O and C–H···O interactions (e.g., bond lengths ~2.8–3.2 Å) using software like SHELX or OLEX2 .

Q. Key Findings :

  • The acetamide group and fluorophenyl rings form dihedral angles of 10.8–85.8°, influencing molecular packing .
  • Intermolecular N–H···O bonds create infinite 1D chains along the c-axis, critical for stability .

What strategies are effective for analyzing structure-activity relationships (SAR) in fluorophenyl acetamide derivatives?

Level: Advanced
Methodological Answer:
SAR Analysis Workflow :

Structural Modifications : Compare analogs with varying substituents (e.g., halogen position, methyl groups) using (NBOMe derivatives) and (imidazo-pyridazine hybrids).

Biological Assays : Test receptor binding (e.g., serotonin 5-HT2A) via radioligand displacement assays .

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities. For example, fluorophenyl groups enhance π-π stacking in hydrophobic pockets .

Q. Key Insight :

  • Substitution at the ortho position on the phenyl ring (as in the title compound) improves metabolic stability compared to para-substituted analogs .

How should researchers resolve contradictions in solubility and stability data for this compound?

Level: Advanced
Methodological Answer:
Stepwise Protocol :

Solubility Testing : Use shake-flask method in PBS (pH 7.4) and DMSO. Centrifuge at 10,000 rpm for 10 min and quantify via HPLC (C18 column, 254 nm) .

Stability Assessment : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation by LC-MS .

Q. Common Pitfalls :

  • Hygroscopicity : The hydrochloride salt may absorb moisture, leading to inflated solubility values. Use Karl Fischer titration for water content analysis .
  • Conflicting Data : Cross-validate results using multiple techniques (e.g., NMR for purity, DSC for crystallinity) .

What advanced techniques are recommended for assessing in vitro pharmacological activity?

Level: Advanced
Methodological Answer:
Comprehensive Profiling :

Cellular Assays :

  • cAMP Inhibition : Use HEK-293 cells transfected with GPCRs (e.g., β-adrenergic receptors) and luminescent cAMP reporters .
  • Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7) via MTT assay (IC50 calculation) .

Kinetic Solubility : Measure thermodynamic solubility via CheqSol (pION Inc.) to predict bioavailability .

Q. Table 2. Example Bioactivity Data

AssayModelResultReference
5-HT2A BindingRat CortexKi = 12 nM
Antiviral ActivitySARS-CoV-2EC50 = 8 µM

How can impurities and byproducts be identified and quantified during synthesis?

Level: Advanced
Methodological Answer:
Analytical Workflow :

HPLC-MS : Use a C18 column (gradient: 5–95% acetonitrile in 20 min) with ESI+ detection. Monitor m/z for unreacted intermediates (e.g., m/z 213.1 for 2-fluoroaniline) .

NMR Analysis : Detect residual solvents (e.g., DCM) via ¹³C NMR. For byproducts, use 2D-COSY to resolve overlapping signals .

Limit of Detection (LOD) : Achieve <0.1% impurity detection via UPLC with a PDA detector .

Key Reference : outlines pharmacopeial guidelines for impurity profiling, recommending a total impurity threshold of ≤0.5% .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-fluorophenyl)-2-{[(2-fluorophenyl)methyl]amino}acetamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(2-fluorophenyl)-2-{[(2-fluorophenyl)methyl]amino}acetamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.